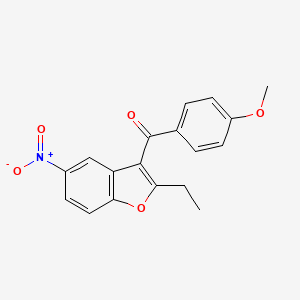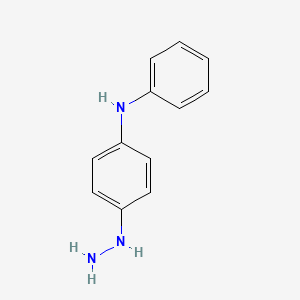
4-Hydrazinyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-N-phenylaniline is an organic compound that features a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-phenylaniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitrophenylhydrazine using a reducing agent such as tin(II) chloride in hydrochloric acid . Another approach involves the palladium-catalyzed amination of aryl halides with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize large-scale reduction processes or catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can further modify the hydrazine group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, substituted anilines, and various nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-N-phenylaniline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions and form stable complexes with metals also contributes to its biological activity .
Comparación Con Compuestos Similares
Aniline: Aniline is a simpler compound with an amino group attached to a benzene ring. It is widely used in the production of dyes and chemicals.
Phenylhydrazine: This compound has a hydrazine group attached to a phenyl ring and is used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: This compound is a precursor to 4-Hydrazinyl-N-phenylaniline and is used in various chemical reactions
Uniqueness: Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
93199-50-9 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-phenylaniline |
InChI |
InChI=1S/C12H13N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14-15H,13H2 |
Clave InChI |
WKIDQESEWJKNHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
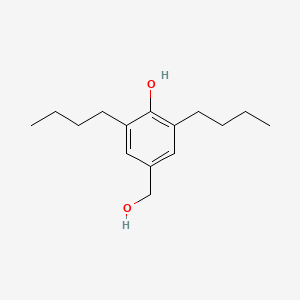
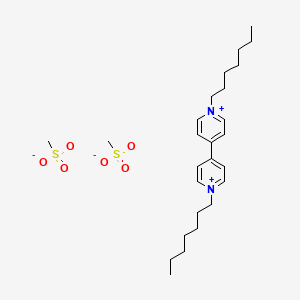


![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)

![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
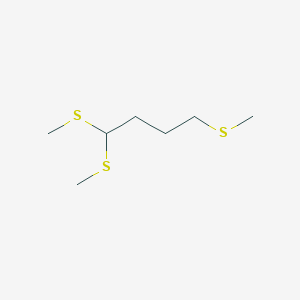

![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)

![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
